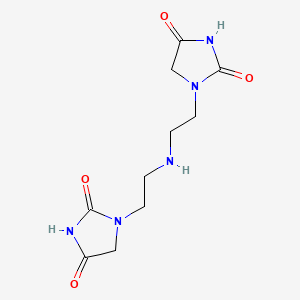![molecular formula C8H5BrN4S B12936542 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile is a heterocyclic compound with the molecular formula C8H6BrN5S. This compound is part of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carbonitrile with bromine and methylthiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: De-brominated product.
Substitution: Various substituted imidazo[1,5-c]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
- 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H5BrN4S |
|---|---|
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine-1-carbonitrile |
InChI |
InChI=1S/C8H5BrN4S/c1-14-8-11-3-5(9)7-6(2-10)12-4-13(7)8/h3-4H,1H3 |
InChI-Schlüssel |
BIZQILBMPADOHC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C2=C(N=CN21)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)

![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)


![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)



![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)




